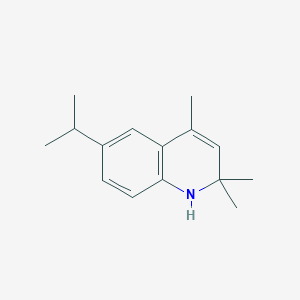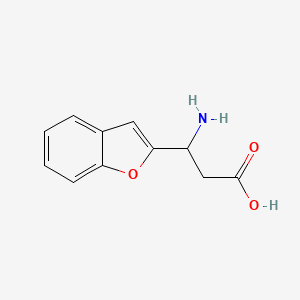
3-Amino-3-(1-benzofuran-2-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(1-benzofuran-2-YL)propanoic acid is a compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It is a derivative of benzofuran, a class of compounds known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of both an amino group and a benzofuran moiety in its structure makes it a compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-Amino-3-(1-benzofuran-2-YL)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of benzofuran derivatives with amino acids under specific conditions. For instance, the reaction of 2-benzofuranpropanoic acid with ammonia or amines can yield the desired product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
3-Amino-3-(1-benzofuran-2-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-Amino-3-(1-benzofuran-2-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems, including its potential as an anti-tumor or antibacterial agent.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating diseases such as cancer and infections.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(1-benzofuran-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. The amino group can also form hydrogen bonds and ionic interactions with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
3-Amino-3-(1-benzofuran-2-YL)propanoic acid can be compared with other benzofuran derivatives, such as:
2-Amino-3-(benzofuran-3-yl)propanoic acid: Similar in structure but with the amino group positioned differently, leading to variations in biological activity and chemical reactivity.
Benzofuran-2-carboxylic acid: Lacks the amino group, resulting in different chemical properties and applications.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-amino-3-(1-benzofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO3/c12-8(6-11(13)14)10-5-7-3-1-2-4-9(7)15-10/h1-5,8H,6,12H2,(H,13,14) |
InChI Key |
HWTGIYWDRQTQIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


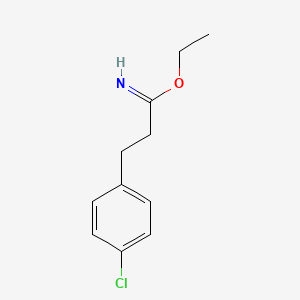
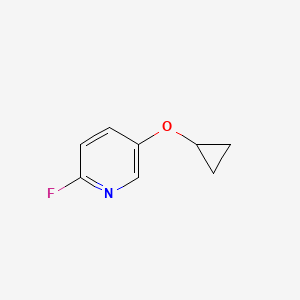

![1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12441207.png)
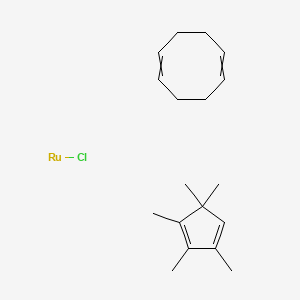
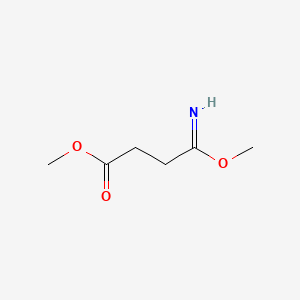
![rel-6-[(1R,2R,4R,5R)-4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hex-2-yl]-7-methoxy-2H-1-benzopyran-2-one](/img/structure/B12441224.png)
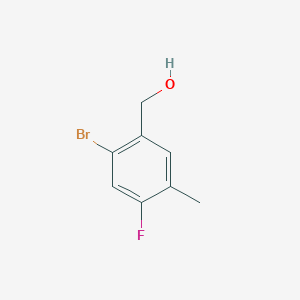
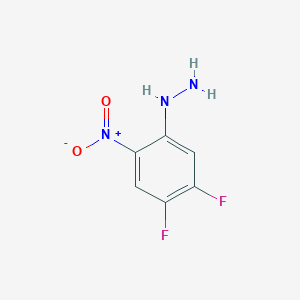
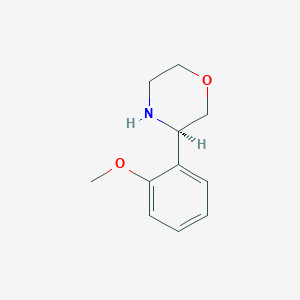

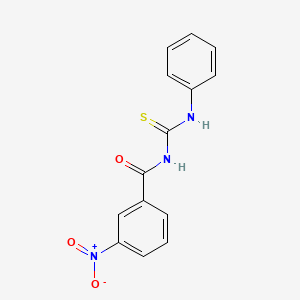
![methyl (3S,6S)-3,4,5-trihydroxy-6-[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B12441266.png)
